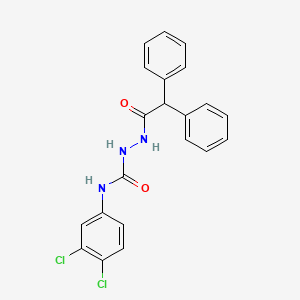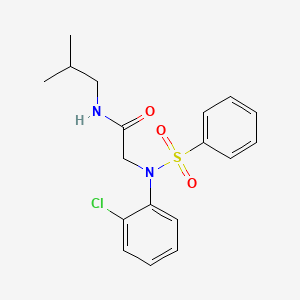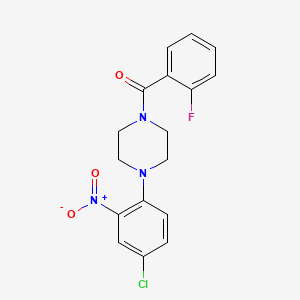
N-(3,4-dichlorophenyl)-2-(diphenylacetyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-(diphenylacetyl)hydrazinecarboxamide, commonly known as DPA-hydrazine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
科学研究应用
DPA-hydrazine has been used in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, DPA-hydrazine has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroprotection studies, DPA-hydrazine has been found to protect neurons from oxidative stress and apoptosis. In anti-inflammatory studies, DPA-hydrazine has been shown to reduce the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of DPA-hydrazine is not fully understood, but it is believed to involve the inhibition of protein synthesis. DPA-hydrazine has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPA-hydrazine has been found to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the protection of neurons from oxidative stress, and the reduction of pro-inflammatory cytokine production. DPA-hydrazine has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
实验室实验的优点和局限性
DPA-hydrazine has several advantages for lab experiments, including its ability to inhibit the growth of tumor cells, its neuroprotective effects, and its anti-inflammatory properties. However, DPA-hydrazine also has some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for the research on DPA-hydrazine, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and toxicity of DPA-hydrazine for use in lab experiments.
Conclusion:
DPA-hydrazine is a chemical compound that has shown promising results in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. Although its mechanism of action is not fully understood, DPA-hydrazine has been found to inhibit protein synthesis and induce apoptosis in cancer cells. DPA-hydrazine has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore its potential as a therapeutic agent and to determine its optimal dosage and toxicity for use in lab experiments.
合成方法
DPA-hydrazine can be synthesized using various methods, including the reaction of 3,4-dichlorophenylhydrazine with diphenylacetic acid chloride, or the reaction of 3,4-dichlorophenylhydrazine with diphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The product obtained from these reactions is then purified using column chromatography or recrystallization.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2,2-diphenylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-17-12-11-16(13-18(17)23)24-21(28)26-25-20(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCIPPDCPBIYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5000403.png)
![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)
![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)
![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)

![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)

![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)
![3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)